molecular formula C10H18N4O2 B11729531 tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11729531
M. Wt: 226.28 g/mol
InChI Key: SENBZOYIGFCDCA-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a pyrazole-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 3-position, an ethyl substituent at the 1-position, and an amino group at the 5-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, due to its amino group’s nucleophilicity and the Boc group’s stability under diverse reaction conditions .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H18N4O2/c1-5-14-7(11)6-8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15)

InChI Key

SENBZOYIGFCDCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as bismuth(III) chloride. The reaction is carried out under solvent-free conditions at room temperature, yielding the desired product with excellent efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy to confirm the structure and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted carbamates, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The tert-butyl group provides steric hindrance, while the amino group can form hydrogen bonds or electrostatic interactions with the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and synthesis yields of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate and analogous compounds:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Synthesis Yield Key Features/Applications
Target : this compound 1-Ethyl, 3-Boc, 5-amino C₁₁H₁₈N₄O₂ 238.29 Amino group for functionalization; ethyl for moderate lipophilicity
tert-Butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (41b) Pyrazole linked to pyrimidine, 3-methylcarbamoyl C₁₉H₂₆N₈O₃ 419.5 34% Kinase inhibitor candidate; lower yield due to complex coupling
tert-Butyl (5-((5-chloro-4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (13c) 3-Cyclopropyl, 5-chloro C₂₀H₂₆ClN₇O₂ 437.0 52% Enhanced metabolic stability via cyclopropyl group
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate 1-Butyl, 3-nitro C₁₂H₂₀N₄O₄ 284.31 Nitro group for electron withdrawal; predicted density 1.24 g/cm³
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) 5-Hydroxy, 3-Boc, 2-ethyl C₁₀H₁₅N₃O₃ 225.24 48% Hydroxyl group enhances hydrogen bonding; lower lipophilicity
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate 1-Methyl, 3-Boc, 5-cyano C₁₁H₁₆N₄O₂ 236.27 Cyano group improves electrophilicity; lower molar mass

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound balances lipophilicity better than bulky substituents (e.g., butyl in ) or polar groups (e.g., hydroxyl in ).
  • Melting Points : Hydroxy-substituted derivatives () exhibit higher melting points (107–191°C) due to hydrogen bonding, whereas nitro-containing analogs () may have lower solubility.

Biological Activity

tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₈N₄O₂, with a molecular weight of approximately 226.28 g/mol. The compound features a tert-butyl group and a pyrazole ring, which are critical for its biological interactions.

Research indicates that this compound may exhibit biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes, particularly those related to cancer.
  • Receptor Binding : Its structure allows it to interact with various receptors, potentially modulating signaling pathways critical for cell growth and survival.

Therapeutic Potential

Preliminary studies suggest that compounds with similar structures possess anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. The interaction studies have highlighted its binding affinity to kinases involved in cell signaling pathways, which may lead to tumor growth inhibition and immune response modulation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameChemical StructureSimilarity Index
tert-butyl N-(benzyloxy)carbamateC₁₀H₁₃N₃O₂0.85
tert-butyl N-(2-bromoethyl)carbamateC₁₀H₁₃BrN₂O₂0.82
tert-butyl (4-amino-1-methyl-1H-pyrazole)C₉H₁₄N₄O₂0.90
tert-butyl (4-(4-bromo-1H-pyrazol))C₁₀H₁₄BrN₃O₂0.78

This comparative analysis underscores the unique functional groups present in this compound that contribute to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of similar pyrazole derivatives:

  • Anti-inflammatory Activity : A series of substituted pyrazole derivatives were evaluated for their COX inhibition properties, showing promising anti-inflammatory effects. Some derivatives exhibited selectivity indices significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Cancer Research : Research has indicated that certain pyrazole derivatives can effectively inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .
  • Safety Profile : Histopathological studies have shown minimal degenerative changes in vital organs such as the stomach, liver, and kidneys after administration of pyrazole derivatives, suggesting a favorable safety profile for further development .

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